molecular formula C42H66O17 B13407478 Echugin CAS No. 9007-56-1

Echugin

Cat. No.: B13407478
CAS No.: 9007-56-1
M. Wt: 843.0 g/mol
InChI Key: ITKDSJDYFJAVTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytochromert involves the incorporation of a heme group into a protein structure. The heme group is synthesized through a series of organic reactions, starting from simpler precursors like porphyrins. The protein structure is then expressed in a suitable host organism, such as Escherichia coli, and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Cytochromert would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms would be optimized to produce high yields of the protein, which would then be extracted and purified using advanced chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Cytochromert, like other cytochromes, undergoes various redox reactions, including oxidation and reduction. It can also catalyze hydroxylation and aromatic oxidation reactions .

Common Reagents and Conditions

Common reagents used in reactions involving Cytochromert include oxygen, hydrogen peroxide, and various organic substrates. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products

The major products of reactions catalyzed by Cytochromert include hydroxylated and oxidized organic compounds. These products are often more hydrophilic and can be more easily excreted from the body .

Mechanism of Action

Cytochromert exerts its effects through its heme group, which can undergo reversible redox changes. The iron atom in the heme group alternates between ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating electron transfer reactions. These reactions are crucial for processes like oxidative phosphorylation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytochromert is unique in its ability to catalyze a broader range of reactions under milder conditions compared to other cytochromes. Its versatility makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

9007-56-1

Molecular Formula

C42H66O17

Molecular Weight

843.0 g/mol

IUPAC Name

3-[14-hydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C42H66O17/c1-19-37(59-39-36(50)34(48)32(46)28(58-39)18-54-38-35(49)33(47)31(45)27(16-43)57-38)26(52-4)15-30(55-19)56-22-7-10-40(2)21(14-22)5-6-25-24(40)8-11-41(3)23(9-12-42(25,41)51)20-13-29(44)53-17-20/h13,19,21-28,30-39,43,45-51H,5-12,14-18H2,1-4H3

InChI Key

ITKDSJDYFJAVTJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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